molecular formula C12H23NO4 B11865464 3-(4-Piperidyl)propyl Acetate Acetate

3-(4-Piperidyl)propyl Acetate Acetate

Cat. No.: B11865464
M. Wt: 245.32 g/mol
InChI Key: NGPFIYLZCXXSLK-UHFFFAOYSA-N
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Description

3-(4-Piperidyl)propyl Acetate Acetate is a chemical compound characterized by a piperidine ring substituted at the 4-position with a propyl chain bearing two acetate groups.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

acetic acid;3-piperidin-4-ylpropyl acetate

InChI

InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

NGPFIYLZCXXSLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCCCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidyl)propyl Acetate Acetate typically involves the reaction of 4-piperidylpropylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 3-(4-Piperidyl)propyl Acetate Acetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

3-(4-Piperidyl)propyl Acetate Acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(4-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(3-Piperidyl)propyl Acetate Acetate

  • Structural Difference : The piperidine ring substitution position (3-position vs. 4-position) alters steric and electronic properties.
  • Synthesis : 3-(3-Piperidyl)propyl Acetate Acetate (CAS 1427475-20-4) is commercially available, suggesting optimized synthetic protocols, whereas 4-substituted derivatives may require tailored conditions .
  • Applications : Positional isomers may exhibit differences in biological activity due to altered receptor binding or metabolic stability.

Piperidine-Based Esters

Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : Features a shorter ethyl ester chain and direct attachment of the acetate group to the piperidine ring.
  • Physicochemical Properties :
    • Molecular Weight : 185.23 g/mol
    • LogP : 0.82 (indicating moderate lipophilicity)
    • Synthetic Methods : Utilizes cesium carbonate or carbodiimide-based coupling agents .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
  • Structure : Bulky tetramethyl groups on the piperidine ring enhance steric hindrance.
  • Impact : Increased rigidity may reduce reactivity in nucleophilic substitutions but improve thermal stability .

Sulfur-Containing Analogues: 3-(Methylthio)propyl Acetate

  • Structure : Replaces the piperidine ring with a methylthio (-SMe) group.
  • Applications: Dominant in food aromas (e.g., melons, pears) due to low odor thresholds (e.g., 3-(methylthio)propyl acetate contributes to fruity notes) .
  • Key Differences :
    • Volatility : Sulfur-containing esters exhibit higher volatility compared to piperidine-based esters.
    • Synthesis : Often derived from methionine pathways in plants, contrasting with synthetic routes for piperidine esters .

Pharmaceutical Derivatives: Roxatidine Acetate Hydrochloride

  • Structure: Contains a piperidinomethylphenoxypropyl backbone with acetylated hydroxyl groups.
  • Applications : Clinically used as an H₂ receptor antagonist for gastric acid suppression .
  • Key Differences : The inclusion of aromatic and ether linkages enhances target specificity, unlike the simpler alkyl-acetate structure of 3-(4-Piperidyl)propyl Acetate Acetate.

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
3-(4-Piperidyl)propyl Acetate Acetate Not reported ~1.5* Not reported Synthetic intermediates
3-(3-Piperidyl)propyl Acetate Acetate Not reported ~1.3* Not reported Research chemicals
Ethyl 2-(Piperidin-4-yl)acetate 185.23 0.82 Not reported Drug discovery
3-(Methylthio)propyl Acetate 148.21 1.45 Not reported Food flavoring
Roxatidine Acetate Hydrochloride 435.34 2.1 140–145 Pharmaceuticals

*Estimated based on structural analogs.

Biological Activity

3-(4-Piperidyl)propyl Acetate Acetate, a compound characterized by its piperidine ring and acetate groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(4-Piperidyl)propyl Acetate Acetate is C12H23NO4C_{12}H_{23}NO_4, with a molecular weight of 245.32 g/mol. The compound features a piperidine ring attached to a propyl acetate moiety, which contributes to its unique reactivity and potential biological effects.

Biological Activity Overview

Piperidine derivatives, including 3-(4-Piperidyl)propyl Acetate Acetate, are known for various biological activities:

  • Analgesic Properties : Compounds containing piperidine structures have been linked to analgesic effects. For example, N-phenyl-N-(4-piperidinyl)amides have demonstrated potent analgesic activity, which may extend to similar piperidine derivatives .
  • Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially alleviating symptoms of depression.
  • Anticancer Activity : Recent research indicates that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells .
  • Cholinesterase Inhibition : Compounds with piperidine moieties have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of 3-(4-Piperidyl)propyl Acetate Acetate can be achieved through various methods involving the reaction of piperidine derivatives with propyl acetate in the presence of acidic or basic catalysts. The versatility of the piperidine ring allows for multiple synthetic pathways that can be tailored to enhance yield and purity.

Table 1: Summary of Biological Activities

Biological Activity Description References
AnalgesicPotential pain relief similar to known analgesics like fentanyl.
AntidepressantMay influence neurotransmitter systems.
AnticancerInduces apoptosis in tumor models.
Cholinesterase InhibitionInhibits AChE and BuChE enzymes.

Notable Research Findings

  • Analgesic Activity : A study on N-phenyl-N-(4-piperidinyl)amides highlighted their effectiveness in pain management through opioid receptor interactions .
  • Anticancer Properties : Research demonstrated that specific piperidine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Cognitive Enhancement : The incorporation of piperidine into drug design has led to compounds capable of inhibiting cholinesterases, thus improving cognitive function in models related to Alzheimer's disease .

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